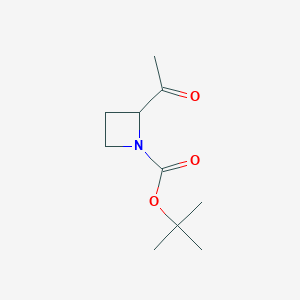

Tert-butyl 2-acetylazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

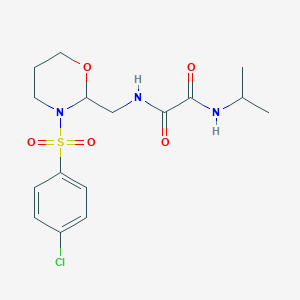

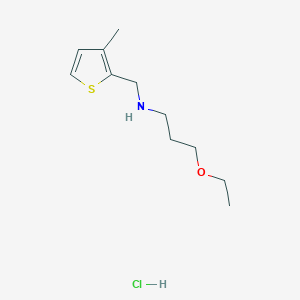

Molecular Structure Analysis

The molecular formula of Tert-butyl 2-acetylazetidine-1-carboxylate is C10H17NO3. Its InChI code is 1S/C10H17NO3/c1-7(12)8-5-6-11(8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 and its SMILES string is CC(=O)C1CCN1C(=O)OC©©C.Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.25. It is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Metabolic Engineering and Synthetic Biology

A study by Lan & Liao (2011) describes the metabolic engineering of cyanobacteria for 1-butanol production from carbon dioxide, showcasing the application of biochemical processes for sustainable chemical production. This represents an example of how related chemical compounds are utilized in metabolic engineering to harness biological systems for the synthesis of valuable chemicals directly from CO2, contributing to renewable energy solutions and carbon recycling efforts (Lan & Liao, 2011).

Organic Synthesis and Catalysis

Research by Ishihara et al. (2008) highlights the kinetic resolution of racemic carboxylic acids through enantioselective esterification, demonstrating the application of tert-butyl alcohol in achieving high asymmetric induction. This work underlines the significance of tert-butyl esters in organic synthesis, particularly in the resolution of racemic mixtures, which is fundamental in the production of enantiomerically pure compounds for pharmaceuticals and fine chemicals (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Chemical Decomposition Studies

Montevecchi et al. (2004) explored the thermal decomposition of tert-butyl perester of thymidine-5'-carboxylic acid, providing insights into the formation and fate of certain radicals. Such studies are crucial for understanding the stability and decomposition pathways of chemical compounds, which is important for their safe handling and application in various chemical processes (Montevecchi, Manetto, Navacchia, & Chatgilialoglu, 2004).

Novel Catalytic Processes

Iuchi, Obora, & Ishii (2010) reported on the iridium-catalyzed alpha-alkylation of acetates with primary alcohols and diols, showcasing a novel method for the alkylation of acetates. This highlights the application of tert-butyl esters in catalysis and synthetic chemistry, offering new routes to valuable ester compounds (Iuchi, Obora, & Ishii, 2010).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word 'Warning’ . The hazard statements associated with it are H315, H319, and H335 , which correspond to ‘Causes skin irritation’, ‘Causes serious eye irritation’, and ‘May cause respiratory irritation’ respectively. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl 2-acetylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)8-5-6-11(8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYQIFODBYTPSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

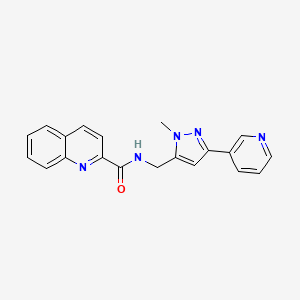

![6-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2574890.png)

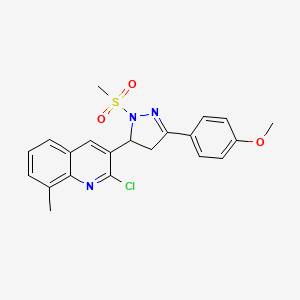

![Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574892.png)

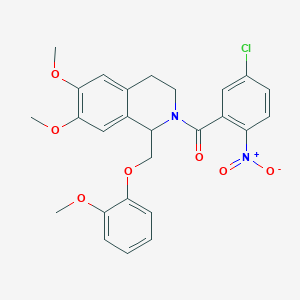

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2574896.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2574904.png)

![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574912.png)